(2r)-2-(2-Chlorophenyl)oxirane
Overview
Description
The compound "(2r)-2-(2-Chlorophenyl)oxirane" is part of a class of organic molecules known as oxiranes or epoxides. These compounds are characterized by an oxygen atom connected to two adjacent carbon atoms, forming a three-membered cyclic ether. The presence of the chlorine substituent on the phenyl group at the 2-position introduces specific chemical reactivity and physical properties due to the electron-withdrawing nature of the chlorine atom.
Synthesis Analysis
The synthesis of chlorophenyl oxiranes, including compounds similar to "(2r)-2-(2-Chlorophenyl)oxirane," involves key strategies such as nucleophilic substitution reactions and ring-closure methodologies. A common precursor for such syntheses is an alkenol, which undergoes epoxidation to form the oxirane ring. The specificity of the (2R) configuration suggests the use of enantioselective synthesis methods, possibly involving chiral catalysts or reagents to achieve the desired stereochemistry (Shih et al., 1982).
Molecular Structure Analysis
The molecular structure of "(2r)-2-(2-Chlorophenyl)oxirane" and related compounds has been elucidated through techniques such as X-ray crystallography, NMR, and HRMS spectroscopy. These studies reveal the spatial arrangement of the oxirane ring and the substituents, including the orientation of the chlorine atom relative to the oxirane ring. The structure of such compounds typically exhibits intermolecular hydrogen bonds and is stabilized by weak intermolecular interactions (Wu et al., 2015).
Scientific Research Applications
Chemical Reactions and Metabolite Formation
One major area of application involves the study of chemical reactions and the identification of metabolites derived from oxirane compounds. For example, oxiranes like (1-chloroethenyl)oxirane have been studied for their reactions with nucleosides and DNA, leading to the formation of various adducts. These studies help understand the mutagenic potential of such compounds and their metabolites in biological systems (Munter et al., 2002). Additionally, research on the in vitro metabolism of chloroprene highlights the formation of monoepoxides and explores species differences and epoxide stereochemistry (Cottrell et al., 2001).
Synthesis and Material Science
Another significant application is in the synthesis of new compounds and materials. For instance, the oxidation of specific oxirane compounds has been used to synthesize dicarboxamide compounds, which are then characterized by X-ray diffraction and spectroscopic data (Dotsenko et al., 2007). Furthermore, oxirane compounds are utilized in the synthesis of polymers, where their ring-opening polymerization leads to polyethers with specific structural properties (Merlani et al., 2015).
Antimicrobial Applications
Research has also explored the antimicrobial applications of compounds synthesized from oxiranes. For example, new biocidal compounds have been synthesized for use in the plastic industry, showing potential as antimicrobial agents against various bacterial strains (Zaiton et al., 2018). This demonstrates the utility of oxirane derivatives in creating materials with built-in resistance to microbial growth.
Environmental and Agricultural Applications
Oxirane compounds are also found in environmental and agricultural research, such as in the development of new herbicides like Indanofan, which showcases the importance of oxirane moieties in creating effective agrochemicals (Jikihara & Hosokawa, 2001). Additionally, studies on the oxidative degradation of chlorophenols using doped titanium dioxide under visible light highlight the potential of oxirane derivatives in environmental remediation (Lin et al., 2018).
Safety And Hazards
“(2r)-2-(2-Chlorophenyl)oxirane” is classified as a dangerous substance. It has hazard statements H225, H315, H317, H319, H335, and precautionary statements P210, P233, P240, P241, P242, P243, P261, P264, P271, P272, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
(2R)-2-(2-chlorophenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPJBMWUVSTBPC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476259 | |
Record name | Oxirane, (2-chlorophenyl)-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxirane, (2-chlorophenyl)-, (2R)- | |
CAS RN |
62566-66-9 | |
Record name | Oxirane, (2-chlorophenyl)-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-(2-chlorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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